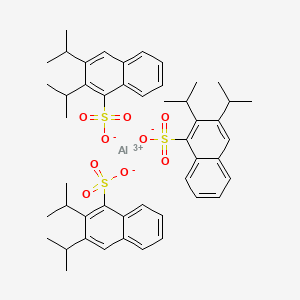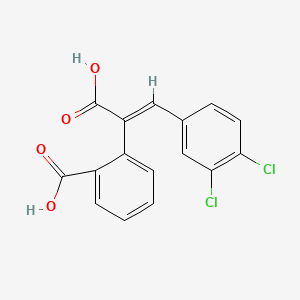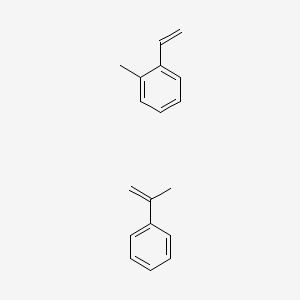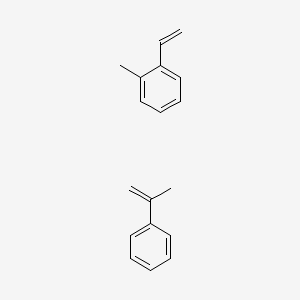
Poly(vinyltoluene-co-alpha-methylstyrene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(vinyltoluene-co-alpha-methylstyrene) is a copolymer composed of vinyltoluene and alpha-methylstyrene monomers. This compound is known for its excellent adhesive properties and compatibility with various polymers, making it a valuable additive in paints, lacquers, and adhesives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Poly(vinyltoluene-co-alpha-methylstyrene) is typically synthesized through free radical polymerization. The process involves the polymerization of vinyltoluene and alpha-methylstyrene in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the polymerization is conducted in a solvent, such as toluene or xylene, to control the viscosity of the reaction mixture. The reaction temperature is maintained between 60°C and 80°C to ensure optimal polymerization rates. After the reaction is complete, the polymer is precipitated, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Poly(vinyltoluene-co-alpha-methylstyrene) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the polymer, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Poly(vinyltoluene-co-alpha-methylstyrene) has a wide range of applications in scientific research:
Chemistry: Used as a matrix material in chromatography and as a standard in gel permeation chromatography.
Biology: Employed in the development of biosensors and as a component in bio-compatible coatings.
Medicine: Investigated for use in drug delivery systems and as a material for medical implants.
Industry: Utilized as an additive in paints, adhesives, and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of poly(vinyltoluene-co-alpha-methylstyrene) primarily involves its interaction with other polymers and substrates. The copolymer’s adhesive properties are attributed to the presence of aromatic rings and alkyl groups, which facilitate strong intermolecular interactions. These interactions enhance the adhesion and compatibility of the copolymer with various materials .
Comparación Con Compuestos Similares
Similar Compounds
Poly(vinyltoluene): A homopolymer of vinyltoluene with similar adhesive properties but lower thermal stability.
Poly(alpha-methylstyrene): A homopolymer of alpha-methylstyrene known for its high glass transition temperature and rigidity.
Poly(styrene-co-alpha-methylstyrene): A copolymer with similar properties but different monomer ratios, affecting its mechanical and thermal properties.
Uniqueness
Poly(vinyltoluene-co-alpha-methylstyrene) stands out due to its balanced combination of adhesive properties, thermal stability, and compatibility with various polymers. This makes it a versatile material for a wide range of applications .
Propiedades
Número CAS |
9017-27-0 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1-ethenyl-2-methylbenzene;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/2C9H10/c1-8(2)9-6-4-3-5-7-9;1-3-9-7-5-4-6-8(9)2/h2*3-7H,1H2,2H3 |
Clave InChI |
OSBCHXNIHVRZCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C=C.CC(=C)C1=CC=CC=C1 |
Números CAS relacionados |
9017-27-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


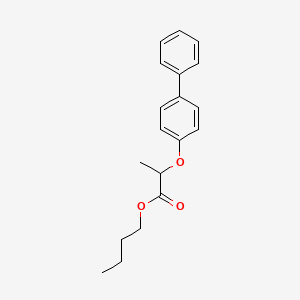
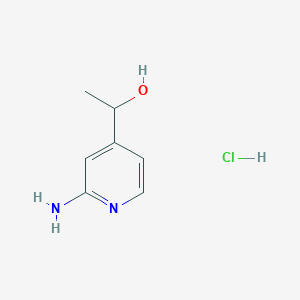
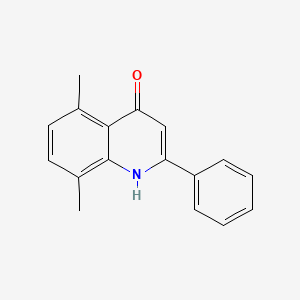
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)

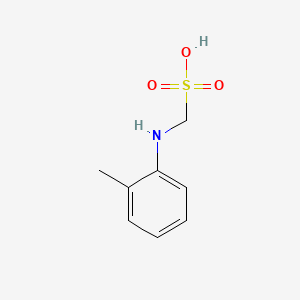
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
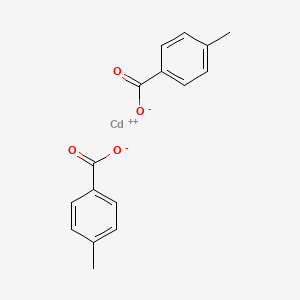
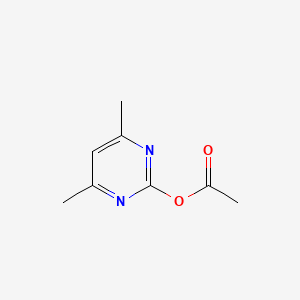
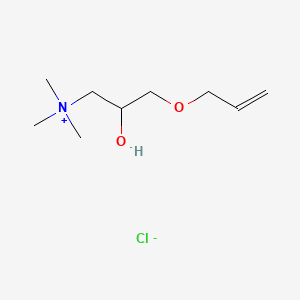
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
